

### FT827 covalent binding to Cys223 of USP7

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | FT827   |           |
| Cat. No.:            | B607561 | Get Quote |

An In-Depth Technical Guide to the Covalent Binding of FT827 to Cys223 of USP7

#### Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Its involvement in key cellular processes—including DNA repair, cell cycle progression, and immune response—has made it a significant target for therapeutic intervention, particularly in oncology.[1][2] A primary function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[3][4] Consequently, inhibiting USP7 leads to the degradation of MDM2, stabilization of p53, and the activation of tumor-suppressive pathways.[3][4]

**FT827** is a potent and selective small-molecule inhibitor that covalently modifies the catalytic cysteine (Cys223) of USP7.[4][5][6] This guide provides a detailed technical overview of the mechanism, binding kinetics, and experimental validation of **FT827**'s interaction with USP7, intended for researchers and professionals in drug development.

# Data Presentation: Quantitative Analysis of FT827 Interaction with USP7

The inhibitory activity and binding affinity of **FT827** have been characterized through various biochemical and biophysical assays. For comparative purposes, data for FT671, a non-covalent analog, is also presented.



Table 1: In Vitro Inhibition and Binding Affinity

| Compound                             | Target Protein                                | Parameter                           | Value  | Reference(s) |
|--------------------------------------|-----------------------------------------------|-------------------------------------|--------|--------------|
| FT827                                | USP7 Catalytic<br>Domain<br>(USP7CD)          | Kd (Apparent Dissociation Constant) | 7.8 μΜ | [4][7][8]    |
| USP7                                 | Ki (Inhibition<br>Constant)                   | 4.2 μΜ                              | [5][8] |              |
| USP7                                 | kinact/Ki<br>(Enzyme<br>Inactivation<br>Rate) | 66 ± 25 M-1s-1                      | [4]    |              |
| FT671                                | USP7 Catalytic<br>Domain<br>(USP7CD)          | Kd (Apparent Dissociation Constant) | 65 nM  | [4][7]       |
| USP7 Catalytic<br>Domain<br>(USP7CD) | IC50 (Half-<br>maximal<br>Inhibitory Conc.)   | 52 nM                               | [4][7] |              |
| USP7 C-<br>terminus<br>(USP7C-term)  | IC50 (Half-<br>maximal<br>Inhibitory Conc.)   | 69 nM                               | [4][7] |              |

Table 2: Cellular Target Engagement

| Compound | Assay Context                          | Parameter                      | Value       | Reference(s) |
|----------|----------------------------------------|--------------------------------|-------------|--------------|
| FT827    | MCF7 Cell<br>Lysates & Intact<br>Cells | IC50 (vs. HA-<br>UbC2Br probe) | ~0.1 - 2 μM | [4][5]       |
| FT671    | MCF7 Cell<br>Lysates & Intact<br>Cells | IC50 (vs. HA-<br>UbC2Br probe) | ~0.1 - 2 μM | [4][7]       |



#### **Mechanism of Covalent Binding**

Co-crystal structures reveal that **FT827** targets a dynamic pocket near the catalytic center of USP7.[3][9] Uniquely, it binds to the auto-inhibited, apo conformation of the enzyme.[4] The inhibitor features a vinylsulfonamide moiety that acts as a Michael acceptor. This "warhead" is positioned to react with the thiol side chain of the catalytic Cys223 residue, forming an irreversible covalent bond.[4][10] This modification permanently inactivates the enzyme.

The interaction is highly specific, as **FT827** showed no significant inhibition against a panel of 37 other deubiquitinases.[4][5]

### **Signaling Pathways Modulated by FT827**

The primary therapeutic rationale for USP7 inhibition is the reactivation of the p53 tumor suppressor pathway. By covalently inhibiting USP7, **FT827** triggers the degradation of MDM2, thereby stabilizing p53 and inducing downstream effects like cell cycle arrest and apoptosis.



Click to download full resolution via product page

**Caption:** Inhibition of USP7 by **FT827** leads to p53 activation.



#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon the findings related to **FT827**.

## Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine)

This assay quantifies the enzymatic activity of USP7 in the presence of an inhibitor.

- Reagents: Recombinant USP7CD (catalytic domain) or USP7C-term, Ubiquitin-Rhodamine
   110 substrate, assay buffer, 10 mM citric acid (stop solution).
- Procedure:
  - 1. Serially dilute **FT827** in assay buffer in a 96-well plate.
  - 2. Add a fixed concentration of recombinant USP7 enzyme (e.g., 3 nM for USP7CD) to each well.
  - 3. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding and covalent modification.
  - 4. Initiate the enzymatic reaction by adding 25 nM Ubiquitin-Rhodamine 110 substrate.
  - 5. Incubate for 1 hour at room temperature.
  - 6. Terminate the reaction by adding the citric acid stop solution.
  - 7. Measure fluorescence intensity using a plate reader with 485 nm excitation and 520 nm emission filters.[5]
  - 8. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **Cellular Target Engagement Profiling**



This method confirms that the inhibitor engages with its intended target within a complex cellular environment.



Click to download full resolution via product page

**Caption:** Workflow for DUB activity-based profiling.

- Materials: MCF7 breast cancer cells, FT827, DMSO, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, antibodies for Western blotting (anti-USP7, anti-HA).
- Protocol (Intact Cells):



- Treat intact MCF7 cells with varying concentrations of FT827 or DMSO for a specified time.
- 2. Add the HA-UbC2Br active site probe, which covalently binds to the active site of DUBs.
- 3. Lyse the cells and collect the protein extracts.
- Protocol (Cell Lysates):
  - 1. Prepare crude cell extracts from untreated MCF7 cells.
  - 2. Incubate the lysates with FT827 or DMSO.
  - 3. Add the HA-UbC2Br probe to the treated lysates.
- Analysis:
  - 1. Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.
  - 2. Probe the membrane with an anti-USP7 antibody. The formation of a higher molecular weight band (USP7~Ub probe) indicates active USP7.
  - 3. Successful inhibition by **FT827** is observed as a dose-dependent decrease in the intensity of the USP7~Ub probe band, demonstrating that **FT827** blocked the active site from the probe.[4][7]

#### **Surface Plasmon Resonance (SPR)**

SPR is used to determine the binding kinetics and affinity (Kd) of FT827 to USP7.

- Setup: Immobilize recombinant USP7CD on a sensor chip. Use a control surface (e.g., with an unrelated protein like Akt-PH domain) to subtract non-specific binding.
- Procedure:
  - 1. Flow a series of concentrations of **FT827** in solution over the sensor and control surfaces.
  - 2. Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound, in real-time.



- 3. Record the association and dissociation phases.
- 4. Fit the resulting sensorgram data to a suitable binding model to calculate the apparent dissociation constant (Kd).[4][7]

#### X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-enzyme interaction.





Click to download full resolution via product page

**Caption:** Workflow for X-ray crystallography of the USP7-**FT827** complex.

- Protein Preparation: Express and purify the catalytic domain of USP7.
- Complex Formation: Incubate the purified USP7 with an excess of FT827 to ensure complete covalent modification.
- Crystallization: Screen for crystallization conditions using methods like vapor diffusion until diffraction-quality crystals of the USP7-FT827 complex are obtained.
- Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
- Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure. The resulting model (PDB ID: 5NGF) reveals the precise covalent linkage between the vinylsulfonamide of **FT827** and the sulfur atom of Cys223.[9]

#### Conclusion

FT827 is a highly selective, covalent inhibitor of USP7 that targets the catalytic Cys223 residue. Its mechanism of action, binding kinetics, and cellular engagement have been thoroughly validated through a suite of biochemical, biophysical, and structural biology techniques. By binding to a unique apo-conformation and forming an irreversible bond, FT827 effectively inactivates USP7, leading to the stabilization of p53. This makes FT827 an invaluable tool for studying USP7 biology and a promising lead compound for the development of novel anticancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. mdpi.com [mdpi.com]







- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. FT827 | DUB | TargetMol [targetmol.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FT827 covalent binding to Cys223 of USP7].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607561#ft827-covalent-binding-to-cys223-of-usp7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com